molecular formula C14H13F3N4O B2955973 N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide CAS No. 1396811-99-6

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2955973
CAS No.: 1396811-99-6
M. Wt: 310.28
InChI Key: VLOAALJTOKUJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry due to their structural diversity and biological activities .

Mechanism of Action

Target of Action

The primary target of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. It is involved in various physiological and pathological processes, including embryonic development, inflammation, wound healing, and tumor growth .

Mode of Action

This interaction may result in changes in signal transduction pathways, leading to altered cellular responses .

Biochemical Pathways

The compound’s interaction with the Angiopoietin-1 receptor can affect various biochemical pathways. These pathways may include the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell differentiation and apoptosis . The downstream effects of these pathway alterations can vary, potentially leading to changes in cell behavior and function .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. Given its target, the compound may influence angiogenesis, potentially affecting processes such as wound healing or tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with the Angiopoietin-1 receptor .

Preparation Methods

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide involves several steps. One common method includes the reaction of 2-(dimethylamino)pyrimidine with 3-(trifluoromethyl)benzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-11(8-19-13)20-12(22)9-4-3-5-10(6-9)14(15,16)17/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOAALJTOKUJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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